molecular formula C17H27BrClNO B1525161 2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1219948-94-3

2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1525161
CAS No.: 1219948-94-3
M. Wt: 376.8 g/mol
InChI Key: IYLJHWNYKQWHBX-UHFFFAOYSA-N
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Description

2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride is a complex chemical compound often leveraged in scientific research, particularly within the fields of chemistry and pharmacology. This compound’s structure, which features a piperidine ring attached to a phenoxyethyl group, makes it valuable for various synthetic and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride, a common approach involves starting with 4-bromo-2-(tert-butyl)phenol as the key precursor. The synthetic route can be summarized as follows:

  • Ether Formation: The 4-bromo-2-(tert-butyl)phenol reacts with an appropriate alkylating agent to form an ether linkage with a bromo-phenol derivative.

  • Alkylation: This derivative is then subjected to alkylation with 2-chloroethylamine to introduce the piperidine ring.

  • Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form through treatment with hydrochloric acid.

Reaction Conditions:

  • Solvent: Typically organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature: Reactions are generally carried out at ambient or slightly elevated temperatures (25-50°C).

  • Catalysts: Catalysts such as potassium carbonate (K2CO3) may be used to facilitate the ether formation step.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, often using continuous flow chemistry techniques to enhance yield and reduce processing time. Emphasis is placed on scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the bromine atom on the phenyl ring.

  • Oxidation and Reduction: These reactions are less common but can occur under specific conditions, altering the electronic properties of the compound.

  • Condensation Reactions: Potential to form larger, more complex molecules through reactions with aldehydes or ketones.

Common Reagents and Conditions

  • Nucleophilic Reagents: Sodium methoxide, sodium hydroxide.

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Conditions: Reactions typically require controlled temperature and pH, often facilitated by inert atmospheres (e.g., nitrogen gas).

Major Products Formed

  • Substitution: Formation of derivatives where the bromine atom is replaced by another substituent.

  • Oxidation: Generation of phenolic or quinone compounds.

  • Reduction: Dehalogenation products or reduced forms of the aromatic ring.

Scientific Research Applications

2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride finds utility in several research domains:

  • Chemistry: Used as a building block for synthesizing complex organic molecules.

  • Biology: Serves as a ligand for studying receptor-ligand interactions.

  • Medicine: Investigated for potential pharmacological activities, including anti-inflammatory and analgesic properties.

  • Industry: Employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound’s mechanism of action typically involves interactions with molecular targets such as enzymes or receptors. For instance, its phenoxyethyl moiety may facilitate binding to specific active sites, while the piperidine ring enhances solubility and cellular uptake. Key pathways influenced by this compound include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(tert-butyl)phenol: Shares the same phenolic structure but lacks the piperidine and ethyl components.

  • Phenoxyethyl Piperidine Derivatives: Variants with different substituents on the phenyl or piperidine rings.

Uniqueness

2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride stands out due to its specific combination of structural features, which confer unique physicochemical properties and biological activity. This makes it particularly valuable for targeted research applications where these specific traits are advantageous.

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Properties

IUPAC Name

2-[2-(4-bromo-2-tert-butylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrNO.ClH/c1-17(2,3)15-12-13(18)7-8-16(15)20-11-9-14-6-4-5-10-19-14;/h7-8,12,14,19H,4-6,9-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLJHWNYKQWHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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